molecular formula C30H27F3N4O6S B613832 Dilmapimod tosylate CAS No. 937169-00-1

Dilmapimod tosylate

Cat. No.: B613832
CAS No.: 937169-00-1
M. Wt: 628.6 g/mol
InChI Key: ONQKJJNSLLVYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of dilmapimod tosylate involves multiple steps, including the formation of the core pyrido[2,3-d]pyrimidin-7-one structure and subsequent functionalization with various substituents. The synthetic route typically includes:

    Formation of the Core Structure: The core pyrido[2,3-d]pyrimidin-7-one structure is synthesized through a series of condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized with substituents such as 2,6-difluorophenyl, 1,3-dihydroxypropan-2-yl, and 4-fluoro-2-methylphenyl groups.

    Tosylation: The final step involves the tosylation of the compound to form this compound.

Chemical Reactions Analysis

Dilmapimod tosylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Dilmapimod tosylate is unique among p38 MAPK inhibitors due to its specific structure and functional groups. Similar compounds include:

Compared to these compounds, this compound has shown a favorable safety profile and efficacy in reducing inflammation in various preclinical and clinical studies .

Properties

CAS No.

937169-00-1

Molecular Formula

C30H27F3N4O6S

Molecular Weight

628.6 g/mol

IUPAC Name

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H19F3N4O3.C7H8O3S/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32;1-6-2-4-7(5-3-6)11(8,9)10/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29);2-5H,1H3,(H,8,9,10)

InChI Key

ONQKJJNSLLVYHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.